Diisopropylmethoxychlorosilane

Description

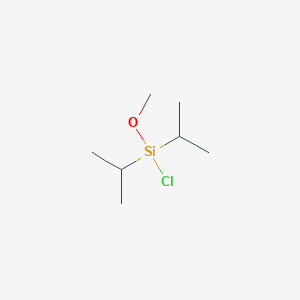

Diisopropylmethoxychlorosilane (hypothetical structure: (i-Pr)₂Si(OMe)Cl) is an organosilicon compound featuring two isopropyl groups, one methoxy group, and one chlorine atom bonded to a central silicon atom. Chlorosilanes are widely used as silylating agents in organic synthesis, surface modification, and polymer chemistry due to their reactivity with hydroxyl groups. The bulky isopropyl substituents likely confer steric hindrance, moderating reactivity compared to smaller alkyl groups, while the methoxy group may enhance hydrolytic stability relative to dichlorosilanes .

Properties

Molecular Formula |

C7H17ClOSi |

|---|---|

Molecular Weight |

180.75 g/mol |

IUPAC Name |

chloro-methoxy-di(propan-2-yl)silane |

InChI |

InChI=1S/C7H17ClOSi/c1-6(2)10(8,9-5)7(3)4/h6-7H,1-5H3 |

InChI Key |

GEBCYJYHDSODTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(OC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Diisopropylmethoxychlorosilane with key analogs from the evidence:

Notes:

- Steric Effects : this compound’s two isopropyl groups create significant steric hindrance, reducing nucleophilic attack rates compared to less hindered analogs like Isopropyldimethylchlorosilane .

- Reactivity : The methoxy group (OMe) is less electrophilic than chlorine, making this compound less reactive toward hydrolysis than dichlorosilanes (e.g., Dimethyl Dichlorosilane, which rapidly hydrolyzes to HCl ).

- Applications : Unlike 3-Methacryloxypropyl Dimethyl Chlorosilane (used in polymer grafting ), this compound’s applications may focus on surface modification where steric bulk is advantageous.

Reactivity and Hydrolysis

- This compound : Predicted to hydrolyze in the presence of moisture, releasing HCl but at a slower rate than dichlorosilanes (e.g., Dimethyl Dichlorosilane, which reacts violently with water ). The methoxy group stabilizes the silicon center, delaying hydrolysis.

- 3-Chloropropylmethyldimethoxysilane : With two methoxy groups, this compound exhibits higher hydrolytic stability, forming siloxane networks more gradually .

Key Research Findings

- Steric Hindrance : Bulky isopropyl groups in this compound may reduce undesired side reactions in selective silylation, similar to Isopropyldimethylchlorosilane’s use in protecting alcohols .

- Thermal Stability : Methoxy groups enhance thermal stability compared to chloro substituents, as seen in 3-Chloropropylmethyldimethoxysilane’s applications in high-temperature coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.